2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Description

The exact mass of the compound 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

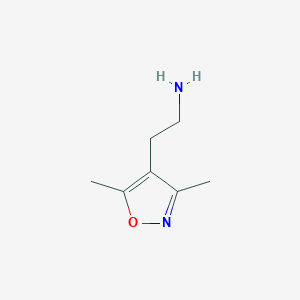

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJDTRKLAOLNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374397 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510717-69-8 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,5-Dimethylisoxazol-4-yl)ethanamine CAS number

An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that can serve as versatile building blocks is of paramount importance. Among these, heterocyclic structures have proven to be exceptionally valuable. This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine , a molecule of significant interest due to its role as a key intermediate in the synthesis of potent and selective therapeutic agents. The 3,5-dimethylisoxazole moiety, in particular, has been identified as a highly effective bioisostere for acetylated lysine residues, making it a cornerstone in the development of epigenetic modulators, such as bromodomain inhibitors.[1][2]

This document provides an in-depth exploration of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented. Our objective is to furnish a practical and authoritative resource that not only instructs but also elucidates the "why" behind the "how," empowering researchers to leverage this compound to its full potential in their discovery programs.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commonly handled in its free base form or as a hydrochloride salt to improve stability and handling characteristics.

| Identifier | Value | Source |

| Compound Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | N/A |

| Synonyms | 2-(3,5-Dimethyl-4-isoxazolyl)ethylamine | [3] |

| CAS Number (Free Base) | 510717-69-8 | [4][5][6] |

| CAS Number (HCl Salt) | 1048640-92-1 | [7][8] |

| CAS Number (di-HCl Salt) | 1211578-83-4 | [9] |

| Molecular Formula | C₇H₁₂N₂O | [4][6] |

| Molecular Weight | 140.19 g/mol | [6] |

| MDL Number | MFCD03043478 | [6] |

Note: The hydrochloride salts are often preferred in laboratory settings for their enhanced crystallinity and stability compared to the free base.

Structural Representation

The molecular structure provides the initial blueprint for understanding the compound's reactivity and function.

Caption: 2D Structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.

Synthesis and Purification

While 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up operations. A common and logical synthetic approach involves the construction of the substituted isoxazole ring followed by the elaboration of the ethylamine side chain. A plausible retro-synthetic analysis suggests a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

The following protocol is a well-reasoned adaptation based on established isoxazole synthesis methodologies and functional group transformations commonly employed in medicinal chemistry.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative. Researchers must consult primary literature and perform appropriate safety assessments before implementation.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde

-

Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like 3,5-dimethylisoxazole.

-

Procedure:

-

To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,5-dimethylisoxazole dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.

-

Step 2: Synthesis of 4-(2-Nitrovinyl)-3,5-dimethylisoxazole

-

Rationale: The Henry reaction (nitroaldol condensation) is an effective C-C bond-forming reaction to introduce a two-carbon unit that can be subsequently reduced to an amine.

-

Procedure:

-

Dissolve the aldehyde from Step 1 and nitromethane in a suitable solvent like methanol or ethanol.

-

Add a base catalyst (e.g., ammonium acetate or a primary amine like butylamine) and reflux the mixture.

-

Monitor the reaction for the formation of the nitrovinyl product.

-

After completion, cool the mixture, and the product may precipitate. Collect the solid by filtration or purify by column chromatography.

-

Step 3: Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

-

Rationale: The nitro group is a versatile precursor to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation.

-

Procedure (using LiAlH₄):

-

In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of the nitrovinyl compound from Step 2 in anhydrous THF dropwise. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux to ensure complete reduction.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude amine.

-

Purification

-

Rationale: The crude product will likely contain unreacted starting materials or side products. Purification is essential to meet the high-purity standards required for drug discovery applications.

-

Method: Purify the crude amine using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol, often containing a small percentage of ammonium hydroxide to prevent streaking of the amine on the silica), is typically effective.

-

Salt Formation (Optional): For long-term storage and easier handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a solvent like diethyl ether or isopropanol and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.[10]

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a comprehensive and validated assessment.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the two non-equivalent methyl groups on the isoxazole ring, two methylene groups of the ethyl chain (likely appearing as triplets), and the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the two methyl carbons, the two ethyl carbons, and the three distinct carbons of the isoxazole ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak (M+H)⁺ corresponding to the calculated mass of 141.1028 for C₇H₁₃N₂O⁺. |

| HPLC / UPLC | Purity assessment. | A single major peak, ideally with >95% purity, when monitored at a suitable UV wavelength (e.g., 210-254 nm). |

This characterization workflow serves as a self-validating system, where the data from each technique must be consistent with the proposed structure. General guidelines for the validation of such analytical methods are well-established.[11]

Applications in Drug Discovery

The primary value of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine lies in its role as a key building block for synthesizing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD3, BRD4).

The 3,5-Dimethylisoxazole as an Acetyl-Lysine Mimetic

BET bromodomains are "reader" domains that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key event in transcriptional activation. The 3,5-dimethylisoxazole group has been ingeniously designed to function as a bioisosteric replacement for the acetyl-lysine side chain.[1] It mimics the key hydrogen bonding interactions that the acetylated lysine makes within the bromodomain binding pocket.

Caption: Workflow for utilizing the amine in BET inhibitor synthesis.

Role in Lead Optimization

The ethylamine functional group on the title compound provides a crucial handle for synthetic elaboration. It can be readily coupled with various carboxylic acids, aldehydes, or other electrophilic partners to explore the chemical space around the core scaffold and optimize properties such as:

-

Potency: By introducing groups that make additional favorable contacts within the target protein.[12][13]

-

Selectivity: By tailoring the molecule to fit the unique topology of a specific bromodomain family member.[2]

-

Pharmacokinetics: By modifying the molecule to improve solubility, metabolic stability, and cell permeability.[14]

Numerous studies have demonstrated the success of this strategy, leading to the discovery of highly potent BET inhibitors with nanomolar and even sub-nanomolar activity against targets like BRD4, which are being investigated for the treatment of diseases like acute myeloid leukemia (AML) and multiple myeloma.[12][13]

Safety and Handling

As a primary amine, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for aliphatic amines should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]

-

Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[15][17] Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Harmful if swallowed.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanamine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its structure, featuring a validated acetyl-lysine mimetic and a versatile synthetic handle, positions it as a high-value building block for the development of epigenetic modulators. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. By understanding the causality behind the protocols and the strategic importance of this molecule, researchers are better equipped to accelerate their journey from concept to clinical candidate.

References

- Chemsrc. (2025). 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride.

- CHIRALEN. (n.d.). 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.

- BLD Pharm. (n.d.). 1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.

- Key Organics. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.

- Precise PEG. (n.d.). 2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-2-fluorophenoxy)ethan-1-amine.

- ChemicalBook. (n.d.). 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties.

- Fisher Scientific. (2015). Safety Data Sheet.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Matrix Scientific. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fluorochem. (2024). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- BLDpharm. (n.d.). (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.

- Oakwood Chemical. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.

- WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.

- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.

- Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133.

- Li, R., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924.

- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

- MDPI. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.

- PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups.

- PubMed. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.

Sources

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]

- 6. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]

- 7. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 8. chiralen.com [chiralen.com]

- 9. (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rr-americas.woah.org [rr-americas.woah.org]

- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 3,5-dimethylisoxazole scaffold is a recognized bioisostere for an acetyl-lysine group, making it a valuable pharmacophore in the design of epigenetic modulators, particularly bromodomain inhibitors.[1][2][3] This document details the compound's structure, physicochemical parameters, proposed synthetic routes, and spectroscopic profile. It also addresses safe handling procedures and explores the compound's relevance and potential applications in the development of novel therapeutics.

Introduction and Molecular Overview

2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a primary amine featuring a 3,5-dimethylisoxazole heterocyclic core. The strategic placement of the ethylamine substituent at the C4 position of the isoxazole ring provides a key structural motif for interaction with various biological targets. The isoxazole ring itself is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, contributing to the molecule's electronic distribution and potential for hydrogen bonding.

The core utility of the 3,5-dimethylisoxazole moiety in drug design often stems from its ability to mimic the acetylated lysine side chain, a critical post-translational modification recognized by bromodomains.[3] This has led to the incorporation of this scaffold into molecules targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are implicated in cancer and inflammatory diseases.[1]

Molecular Structure:

Caption: Chemical structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly for predicting its behavior in biological systems. Due to the limited availability of experimental data in peer-reviewed literature, a combination of data from chemical suppliers and predictive modeling has been used to compile the following properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [4] |

| Molecular Weight | 140.19 g/mol | [4] |

| CAS Number | 510717-69-8 | [4] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | - |

| Predicted pKa | ~9.5 (amine) | Predicted |

| Predicted LogP | ~0.8 | Predicted |

| Predicted Solubility | Soluble in water and polar organic solvents | Predicted |

| Hydrochloride Salt CAS | 1048640-92-1 | [5] |

Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.

Synthesis Methodologies

A likely precursor for the target molecule is (3,5-dimethylisoxazol-4-yl)acetonitrile or 4-(2-nitroethyl)-3,5-dimethylisoxazole. The synthesis would then proceed via the reduction of the nitrile or nitro group to the primary amine.

Proposed Synthetic Route: Reduction of (3,5-Dimethylisoxazol-4-yl)acetonitrile

This two-step approach involves the synthesis of the acetonitrile intermediate followed by its reduction.

Caption: Proposed workflow for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.

Step 1: Synthesis of (3,5-Dimethylisoxazol-4-yl)acetonitrile

This step can be achieved through a nucleophilic substitution reaction, for example, a Suzuki-Miyaura cross-coupling of a 4-haloisoxazole with a suitable cyanomethyl equivalent, or by displacement of a halide from a 4-(halomethyl)-3,5-dimethylisoxazole with a cyanide salt.

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.

Experimental Protocol (Representative):

-

Materials:

-

(3,5-Dimethylisoxazol-4-yl)acetonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent (e.g., H₂/Raney Nickel, NaBH₄/CoCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of (3,5-dimethylisoxazol-4-yl)acetonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanamine.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Spectroscopic Profile

Detailed experimental spectroscopic data for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is not widely published. The following sections provide predicted spectroscopic characteristics based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl groups on the isoxazole ring, the two methylene groups of the ethylamine side chain, and the primary amine protons.

-

~ δ 2.2-2.4 ppm (s, 6H): Two singlets corresponding to the two methyl groups at the C3 and C5 positions of the isoxazole ring.

-

~ δ 2.7-2.9 ppm (t, 2H): A triplet for the methylene group adjacent to the isoxazole ring.

-

~ δ 2.9-3.1 ppm (t, 2H): A triplet for the methylene group attached to the amine.

-

~ δ 1.5-2.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

-

~ δ 10-15 ppm: Signals for the two methyl carbons on the isoxazole ring.

-

~ δ 25-30 ppm: Signal for the methylene carbon adjacent to the isoxazole ring.

-

~ δ 40-45 ppm: Signal for the methylene carbon attached to the amine.

-

~ δ 110-120 ppm: Signal for the C4 carbon of the isoxazole ring.

-

~ δ 155-165 ppm: Signals for the C3 and C5 carbons of the isoxazole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

-

3400-3250 cm⁻¹ (medium): Symmetric and asymmetric N-H stretching vibrations of the primary amine.

-

3000-2850 cm⁻¹ (medium to strong): C-H stretching vibrations of the methyl and methylene groups.

-

1650-1590 cm⁻¹ (medium to strong): C=N stretching vibration of the isoxazole ring.

-

1580-1480 cm⁻¹ (medium to strong): C=C stretching vibration of the isoxazole ring.

-

1250-1020 cm⁻¹ (medium): C-N stretching of the amine.

-

1100-1000 cm⁻¹ (strong): Asymmetric C-O-C stretching of the isoxazole ring.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 140. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.

Chemical Reactivity and Stability

-

Basicity: The primary amine group imparts basic properties to the molecule, allowing it to form salts with acids. The hydrochloride salt is a common form for handling and storage.[5]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, capable of reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.

-

Stability: The compound is expected to be stable under standard storage conditions. However, as with most amines, it may be sensitive to air and light over extended periods. It is recommended to store it in a tightly sealed container under an inert atmosphere, protected from light.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is not widely available, general precautions for handling primary amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

First Aid:

-

If inhaled: Remove to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Applications in Drug Discovery and Research

The 3,5-dimethylisoxazole moiety is a key structural feature in a number of biologically active compounds. Its role as an acetyl-lysine mimetic makes it a valuable building block for the synthesis of inhibitors of bromodomains, which are considered important targets in oncology and inflammation.[2][3]

Derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine can be synthesized to explore structure-activity relationships (SAR) in various drug discovery programs. The primary amine provides a convenient handle for the attachment of different pharmacophoric groups through amide bond formation or other coupling reactions.

The isoxazole ring system itself is a versatile heterocycle in medicinal chemistry, and compounds containing this moiety have been investigated for a wide range of biological activities, including as antagonists for the histamine H3 receptor.[3]

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and well-established chemical principles. The proposed synthetic routes and predicted spectroscopic data offer a solid foundation for researchers working with this compound. As the interest in targeting epigenetic reader domains continues to grow, the utility of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its derivatives as research tools and potential therapeutic agents is likely to expand.

References

-

Chemsrc. 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. (2025-09-16). Available from: [Link]

-

Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Available from: [Link]

-

PubChem. N-(2-butoxyethyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine. Available from: [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available from: [Link]

-

Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Available from: [Link]

-

Yu, S., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924. Available from: [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Available from: [Link]

- Google Patents. Process for preparing isoxazole compounds.

-

Söderhjelm, P., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2564. Available from: [Link]

-

ResearchGate. Supplementary Information. Available from: [Link]

-

Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. Available from: [Link]

Sources

- 1. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]

- 5. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

2-(3,5-Dimethylisoxazol-4-yl)ethanamine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Medicinal Chemistry Significance of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Abstract

The isoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive examination of the molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a representative member of this class. While specific experimental data for this particular molecule is limited in public-domain literature, this document synthesizes information from analogous structures and the broader class of isoxazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The guide delves into the structural features, predicted physicochemical properties, potential synthetic strategies, and the established importance of the isoxazole moiety in drug design, thereby providing a robust framework for its potential applications.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its unique electronic and structural properties contribute to favorable interactions with biological targets, making it a privileged scaffold in drug discovery.[3][4] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6] The versatility of the isoxazole ring allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a molecule that combines the stable 3,5-dimethylisoxazole core with a flexible ethanamine side chain, a common pharmacophore in many biologically active compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Figure 1) is characterized by a planar, aromatic isoxazole ring substituted at the 4-position with an ethylamine group. The two methyl groups at positions 3 and 5 of the isoxazole ring contribute to the lipophilicity and steric bulk of the molecule. The primary amine of the ethanamine side chain is a key functional group, capable of forming hydrogen bonds and acting as a basic center.

Figure 1: Chemical Structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: General Procedure for Isoxazole Synthesis via Condensation

-

Reaction Setup: To a solution of the appropriate β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxylamine hydrochloride.

-

Base Addition: Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired isoxazole derivative.

Role in Drug Discovery and Potential Applications

The 3,5-dimethylisoxazole moiety is a key component in several biologically active compounds. It can act as a bioisostere for other functional groups, enhancing metabolic stability and improving oral bioavailability. [7]The ethanamine side chain is a common feature in many neurotransmitter analogs and other bioactive molecules, often responsible for interactions with receptors and enzymes.

Given the pharmacological profiles of structurally related isoxazole derivatives, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine could be explored for a variety of therapeutic applications:

-

Neuropsychiatric Disorders: The ethanamine moiety is present in many centrally acting agents. The title compound could be investigated for its potential as a ligand for neurotransmitter receptors or transporters.

-

Anti-inflammatory Agents: Many isoxazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Agents: The isoxazole scaffold is found in several antibacterial and antifungal drugs.

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanamine represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its molecular structure, properties, and potential can be derived from the rich chemistry of isoxazole derivatives. This technical guide provides a foundational understanding for researchers and professionals, highlighting the potential of this molecule and encouraging further investigation into its synthesis, characterization, and biological evaluation. The insights presented herein are intended to facilitate the rational design and development of novel therapeutic agents based on the versatile isoxazole scaffold.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT. (n.d.). Retrieved January 17, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine - Oakwood Chemical. (n.d.). Retrieved January 17, 2026, from [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]

- 4. chiralen.com [chiralen.com]

- 5. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 6. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]

- 7. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]

A Comprehensive Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt, a key building block in contemporary drug discovery. We will explore its chemical identity, commercial availability, quality control considerations, and safe handling protocols. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Introduction to a Versatile Scaffolding

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological endpoints. Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in specific hydrogen bonding interactions with protein targets. The ethanamine side chain provides a crucial reactive handle for further chemical elaboration, making 2-(3,5-Dimethylisoxazol-4-yl)ethanamine a valuable starting material for the synthesis of compound libraries and lead candidates. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[1][2]

Commercial Sourcing and Supplier Landscape

Identifying reliable commercial suppliers is a critical first step in any research and development program. For 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its salts, a number of vendors are available, ranging from large chemical suppliers to more specialized boutique laboratories.

Identifying the Correct Chemical Entity

It is crucial to correctly identify the desired compound. The free base, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, has the CAS number 510717-69-8.[3] However, it is more commonly supplied as its hydrochloride salt, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride, with the CAS number 1048640-92-1.[1][2][4] Researchers should be precise in their sourcing inquiries to ensure they procure the correct material.

Key Commercial Suppliers

The following table summarizes prominent commercial suppliers for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt. This is not an exhaustive list, and availability and specifications are subject to change. Direct inquiry with the suppliers is always recommended.

| Supplier | Product Name | CAS Number | MDL Number | Notes |

| BLD Pharm | 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride | 1048640-92-1 | Not Listed | Offers the hydrochloride salt; online ordering available.[4] |

| Chemsrc | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | 1048640-92-1 | Not Listed | Provides basic chemical and physical properties.[1] |

| CHIRALEN | 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride | 1048640-92-1 | MFCD00000000 | Specifies storage conditions (2-8 °C, inert atmosphere).[2] |

| Oakwood Chemical | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | 510717-69-8 | MFCD03043478 | Lists the free base form of the compound.[3] |

Supplier Qualification Workflow

A robust supplier qualification process is essential to ensure the quality and consistency of starting materials. The following workflow outlines a best-practice approach.

Caption: A three-phase workflow for qualifying commercial suppliers of critical chemical reagents.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is paramount for the success of downstream applications. A comprehensive analytical testing protocol should be established.

Recommended Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the two methyl groups on the isoxazole ring, the methylene groups of the ethyl chain, and the amine protons. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the methyl carbons, the two methylene carbons, and the three carbons of the isoxazole ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. For the hydrochloride salt, the free base may be observed depending on the ionization method. |

| HPLC/UPLC | Purity assessment and quantification of impurities. | A single major peak for the target compound. The purity should typically be >95% for research applications. |

| Infrared Spectroscopy (IR) | Identification of key functional groups. | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl groups, and C=N and C-O stretching of the isoxazole ring. |

Example Protocol: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride. Method optimization may be required.

1. Materials and Reagents:

- 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride sample

- HPLC-grade acetonitrile

- HPLC-grade water

- Formic acid or trifluoroacetic acid (as a mobile phase modifier)

- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

- Accurately weigh approximately 1 mg of the sample.

- Dissolve in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection Wavelength: 210 nm (or as determined by UV-Vis scan)

- Injection Volume: 10 µL

4. Data Analysis:

- Integrate the peak areas of all observed peaks.

- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on safety data sheets for similar chemical structures, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its salts may be associated with the following hazards:

Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.[5][6][7][8][9]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6] If vapors or dust are generated, a NIOSH-approved respirator may be necessary.[7]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Some suppliers recommend refrigerated storage (2-8 °C).[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Synthetic Considerations and Applications

While a detailed synthetic guide is beyond the scope of this document, it is worth noting that the synthesis of 3,5-disubstituted isoxazoles is well-established in the chemical literature. These methods often involve the condensation of a β-diketone or a related precursor with hydroxylamine. The ethanamine side chain can be introduced through various synthetic routes.

The primary application of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in drug discovery is as a versatile building block. The amine functionality provides a convenient point for chemical modification, allowing for the rapid generation of diverse compound libraries for screening against various biological targets. For instance, related 3,5-dimethylisoxazole derivatives have been explored as potent ligands for bromodomains, which are important epigenetic targets.[10][11]

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt are valuable reagents for researchers and drug development professionals. A thorough understanding of its commercial availability, proper quality control procedures, and safe handling practices is essential for its effective and safe utilization in the laboratory. By implementing the guidelines outlined in this document, researchers can confidently source and employ this versatile building block in their discovery programs.

References

-

Chemsrc. (2025, September 16). CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Retrieved from [Link]

-

Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Retrieved from [Link]

-

WOAH Regional Representation for the Americas. guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Retrieved from [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Retrieved from [Link]

-

Akylbekov, N., et al. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Chemistry Proceedings, 14(1), 5. Retrieved from [Link]

-

Bakulev, V. A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3743. Retrieved from [Link]

Sources

- 1. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 2. chiralen.com [chiralen.com]

- 3. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]

- 4. 1048640-92-1|2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine: A Technical Guide

Introduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to an ethanamine side chain at the C4 position. The isoxazole moiety is a common scaffold in medicinal chemistry, and the primary amine group provides a key site for further functionalization. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this compound in any research or development setting.

The molecular structure is as follows:

Caption: Molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in a common solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Predicted Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amine) | 1.5 - 2.5 | Singlet (broad) | 2H | The chemical shift of primary amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |

| -CH₂- (Ethyl, adjacent to NH₂) | ~ 2.8 - 3.0 | Triplet | 2H | This methylene group is adjacent to the electron-withdrawing amine group, causing a downfield shift. It will be split into a triplet by the neighboring CH₂ group. |

| -CH₂- (Ethyl, adjacent to isoxazole) | ~ 2.6 - 2.8 | Triplet | 2H | This methylene group is attached to the isoxazole ring and will be deshielded. It will be split into a triplet by the adjacent CH₂ group. |

| -CH₃ (at C3 of isoxazole) | ~ 2.4 | Singlet | 3H | Methyl groups on isoxazole rings typically appear in this region. The absence of adjacent protons results in a singlet. |

| -CH₃ (at C5 of isoxazole) | ~ 2.2 | Singlet | 3H | Similar to the C3-methyl, this will be a singlet. The slight upfield shift compared to the C3-methyl is due to the different electronic environment. |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C3 (Isoxazole) | ~ 160 - 165 | The carbon at the 3-position of the isoxazole ring is typically found in this downfield region. |

| C5 (Isoxazole) | ~ 165 - 170 | The carbon at the 5-position of the isoxazole ring is also significantly deshielded. |

| C4 (Isoxazole) | ~ 110 - 115 | The C4 carbon of the isoxazole ring is expected to be more shielded compared to C3 and C5. |

| -CH₂- (Ethyl, adjacent to NH₂) | ~ 40 - 45 | The carbon of the methylene group adjacent to the amine will be in this region. |

| -CH₂- (Ethyl, adjacent to isoxazole) | ~ 25 - 30 | The carbon of the methylene group attached to the isoxazole ring will be slightly more shielded. |

| -CH₃ (at C3 of isoxazole) | ~ 10 - 15 | Methyl carbons on the isoxazole ring are typically found in the aliphatic region. |

| -CH₃ (at C5 of isoxazole) | ~ 10 - 15 | Similar to the C3-methyl carbon. |

Note: These are approximate chemical shifts based on data from related structures.[1][2][3]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Utilize a spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 512 or more to achieve adequate signal-to-noise

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0-200 ppm

-

-

Processing: Standard Fourier transform, phase, and baseline correction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, with a molecular formula of C₇H₁₂N₂O, the expected monoisotopic mass is approximately 140.09 Da.

Expected Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecular ion (M⁺˙) is expected to be observed, and several characteristic fragmentation pathways can be predicted.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₇H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isoxazole ring. |

| 111 | [C₅H₇N₂O]⁺ | Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃). |

| 96 | [C₅H₆NO]⁺ | Cleavage of the C-C bond between the ethyl group and the ring, with charge retention on the isoxazole fragment. |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the bond between the two methylene groups of the side chain, leading to the [CH₂NH₂]⁺ fragment. This is a very common fragmentation for primary amines.[4][5][6] |

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="Molecular Ion (M⁺˙)\nm/z = 140"]; F1 [label="[M - CH₃]⁺\nm/z = 125"]; F2 [label="[M - C₂H₅]⁺\nm/z = 111"]; F3 [label="[C₅H₆NO]⁺\nm/z = 96"]; F4 [label="[CH₂NH₂]⁺\nm/z = 44"]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="Side chain cleavage"]; M -> F4 [label="α-cleavage"];

}

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 141.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1620 - 1580 | C=N stretch | Isoxazole Ring | Medium |

| 1470 - 1430 | C=C stretch | Isoxazole Ring | Medium |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium-Weak |

| 900 - 650 | N-H wag | Primary Amine (-NH₂) | Broad, Strong |

Note: The presence of two distinct N-H stretching bands is characteristic of a primary amine.[7][8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), a KBr pellet, or a solution in an appropriate IR-transparent solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[10][11][12][13][14]

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive reference for the structural characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy offers a powerful toolkit for confirming the synthesis of this compound and assessing its purity. While these are predicted values, they are grounded in the fundamental principles of spectroscopy and data from analogous structures, offering a high degree of confidence in their utility for guiding experimental analysis.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Yesim S Kara. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

-

ResearchGate. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from [Link]

Sources

- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. wikieducator.org [wikieducator.org]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Purity and Characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Abstract

2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its structure, featuring a 3,5-dimethylisoxazole core, serves as a valuable scaffold in the design of targeted therapeutic agents, including inhibitors for the bromodomain and extra C-terminal domain (BET) family of proteins.[1][2][3] The rigorous confirmation of its identity and the meticulous assessment of its purity are paramount for its application in research and development, ensuring reproducibility and the integrity of subsequent biological data. This guide provides a comprehensive framework for the characterization and purity validation of this compound, detailing the strategic application of chromatographic and spectroscopic techniques. We will explore the causality behind methodological choices, present detailed protocols, and discuss the interpretation of analytical data for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[4] The 3,5-dimethylisoxazole group, in particular, has been identified as an effective bioisostere for acetyl-lysine, enabling it to function as a ligand for bromodomains, which are key epigenetic readers.[1] 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (also found as its hydrochloride salt[5][6]) provides a critical building block, incorporating this bromodomain-binding fragment with a reactive primary amine for further chemical elaboration.

Given its role as a precursor in multi-step syntheses, establishing a robust analytical control strategy is not merely a quality control measure but a foundational requirement for any research program utilizing this molecule. An uncharacterized or impure starting material can lead to failed reactions, purification challenges, and, most critically, misleading biological results. This guide outlines a systematic, multi-technique approach to provide unequivocal structural confirmation and a precise quantitative purity value.

Table 1: Physicochemical Properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

| Property | Value | Source(s) |

| CAS Number | 510717-69-8 | [7][8] |

| Molecular Formula | C₇H₁₂N₂O | [7][8] |

| Molecular Weight | 140.19 g/mol | [8] |

| Synonyms | 2-(3,5-Dimethyl-4-isoxazolyl)ethylamine | [9] |

Analytical Strategy: A Multi-Pronged Approach

A single analytical technique is insufficient to fully guarantee both the identity and purity of a chemical substance. We advocate for a workflow that combines high-resolution separation with multiple spectroscopic methods to build a comprehensive and self-validating data package.

Sources

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 6. chiralen.com [chiralen.com]

- 7. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]

- 8. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]

- 9. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]

2-(3,5-Dimethylisoxazol-4-yl)ethanamine safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Disclaimer: This document is intended for use by trained professionals in research and development environments. The toxicological and physical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have not been thoroughly investigated. All handling must be conducted with the assumption that the compound is hazardous. This guide synthesizes available data and established safety principles for related chemical classes. A comprehensive, substance-specific risk assessment must be performed before any use.

Introduction: A Profile of a Bioactive Scaffold

2-(3,5-Dimethylisoxazol-4-yl)ethanamine belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous synthetic drugs and natural products, where it often imparts significant biological activity.[1][2][3] Derivatives of this family are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial uses.[1][2][4] The presence of a primary ethanamine side chain suggests that this molecule likely possesses high reactivity and basicity, characteristics that demand stringent safety protocols.

Given that this compound is primarily used for research and development, comprehensive safety and toxicity data are not available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its structural motifs—specifically the primary amine—and from the safety profiles of analogous research chemicals. The core principle is to treat the substance with the highest degree of caution.

Section 1: Compound Identification and Physical Properties

Precise identification is the foundation of chemical safety. The subject compound is available as a free base and as a hydrochloride salt, each with a unique CAS number. Physical property data is limited, which necessitates conservative assumptions regarding its volatility and reactivity.

| Property | Value | Source |

| Chemical Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | N/A |

| Synonyms | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | [5][6] |

| Molecular Formula | C₇H₁₂N₂O | [6] |

| Molecular Weight | 140.19 g/mol | N/A |

| CAS Number (Free Base) | 510717-69-8 | [6] |

| CAS Number (HCl Salt) | 1048640-92-1 | [7][8] |

| Appearance | Data not available; assume solid or liquid | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available; likely soluble in organic solvents | N/A |

| Storage Temperature | 2-8°C recommended for hydrochloride salt | [8] |

Section 2: Hazard Identification and Toxicological Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structure and the hazards of similar amine-containing research chemicals allows for a robust presumptive hazard assessment. The primary amine functional group is the main driver of its hazardous properties.

Presumptive GHS Hazard Classification (Based on Analogous Compounds)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[9]

-

Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[9] Primary amines are alkaline and can cause immediate and severe damage to skin and mucous membranes upon contact.

-

Serious Eye Damage (Category 1): Causes serious eye damage.[9]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[9] Repeated exposure, even at low levels, can lead to sensitization.

-

Flammability: May be a flammable liquid and vapor.[9]

Toxicological Narrative: To date, no specific toxicological studies (e.g., LD50, carcinogenicity) for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have been published. The assertion that its properties "have not been thoroughly investigated" is a common and critical warning for novel research chemicals. The primary hazard stems from the basicity and reactivity of the ethylamine group, which can readily react with biological macromolecules, leading to corrosive effects. Furthermore, as a small, potentially membrane-permeable molecule with a bioactive isoxazole core, systemic toxicity upon absorption through the skin or ingestion cannot be ruled out.

Section 3: Risk Assessment and Handling Workflow

A systematic approach is mandatory before this compound enters the laboratory workflow. The following decision-making process should be documented and followed by all personnel.

Sources

- 1. 134107-69-0 | CAS DataBase [m.chemicalbook.com]

- 2. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]

- 3. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine | C7H12N2S | CID 9079481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 5. chiralen.com [chiralen.com]

- 6. keyorganics.net [keyorganics.net]

- 7. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 108088-19-3,8-Methoxy-chroman-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 7,7-Dichlorodicyclo[4.1.0]heptane | 823-69-8 [chemicalbook.com]

The Isoxazole Core in Modern Drug Discovery: A Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Abstract

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its versatile chemical nature and ability to engage in a wide array of biological interactions have cemented its status as a privileged scaffold in drug design. This technical guide delves into the significance of a key isoxazole derivative, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, as a critical building block and pharmacophore in the development of novel therapeutics. We will explore its synthesis, molecular interactions, and applications, with a particular focus on its role as a bioisostere of acetylated lysine, leading to the discovery of potent bromodomain inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.

The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a recurring feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2][3] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3] The success of the isoxazole core can be attributed to several key factors:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts a degree of metabolic stability, a desirable feature in drug candidates.

-

Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, with numerous synthetic routes allowing for facile diversification and the exploration of structure-activity relationships (SAR).[1][4]

-

Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Modulation of Physicochemical Properties: The isoxazole moiety can be strategically employed to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and polarity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its derivatives often begins with the construction of the core 3,5-dimethylisoxazole ring. A common and efficient method for this is the reaction of a β-dicarbonyl compound with hydroxylamine.

General Synthetic Workflow

Caption: General synthetic scheme for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.

Detailed Synthetic Protocol (Illustrative)

-

Synthesis of 3,5-Dimethylisoxazole:

-

To a solution of 2,4-pentanedione in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

-

Work-up involves extraction and purification by distillation or chromatography to yield 3,5-dimethylisoxazole.

-

-

Vilsmeier-Haack Formylation:

-